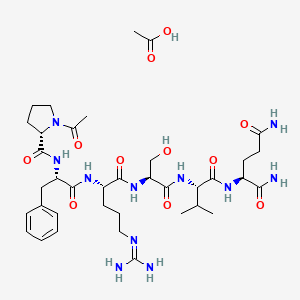

KKI-5 acetate(97145-43-2 free base)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

KKI-5-Acetat (97145-43-2 freie Base) ist ein Serinprotease-Inhibitor, der speziell Kallikrein und Plasmin hemmt. Diese Verbindung hat potenzielle antikanker-chemotherapeutische Vorteile gezeigt und kann auch zur Behandlung von Angioödem eingesetzt werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

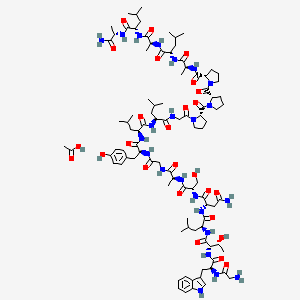

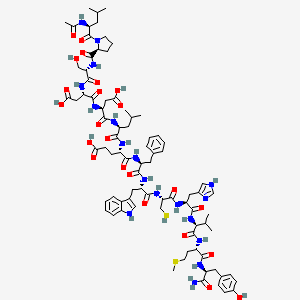

Die Synthese von KKI-5-Acetat beinhaltet die Herstellung eines Peptids, das der Aminosäuresequenz 386-391 von bovinem Kininogen-1 entspricht, einschließlich der Kallikrein-Proteolyse-Stelle an den Aminosäuren 388-389 . Der Syntheseprozess beinhaltet die Festphasen-Peptidsynthese (SPPS)-Techniken, bei denen das Peptid schrittweise an einem festen Träger aufgebaut wird. Das Endprodukt wird dann vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von KKI-5-Acetat folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Peptidsynthesizern und großtechnischen Reinigungstechniken wie präparativer HPLC ist in industriellen Umgebungen üblich .

Chemische Reaktionsanalyse

Reaktionstypen

KKI-5-Acetat unterliegt hauptsächlich Peptidbindungsbildungs- und Hydrolysereaktionen. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, abhängig von den in der Peptidsequenz vorhandenen funktionellen Gruppen .

Häufige Reagenzien und Bedingungen

Peptidbindungsbildung: Häufige Reagenzien sind Kupplungsmittel wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt).

Hydrolyse: Saure oder basische Bedingungen können verwendet werden, um Peptidbindungen zu hydrolysieren.

Oxidation: Reagenzien wie Wasserstoffperoxid oder Ameisensäure können verwendet werden.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-Carboxyethyl)phosphin (TCEP) werden häufig verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen die gewünschte Peptidsequenz sowie potenzielle Nebenprodukte wie verkürzte Peptide oder Peptide mit modifizierten Seitenketten .

Wissenschaftliche Forschungsanwendungen

KKI-5-Acetat hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Werkzeug zur Untersuchung der Enzymkinetik und -hemmung verwendet.

Biologie: Wird auf seine Rolle bei der Hemmung von Proteasen untersucht, die an verschiedenen physiologischen Prozessen beteiligt sind.

Medizin: Wird auf sein Potenzial als Antikrebsmittel und Behandlung von Angioödem untersucht.

Industrie: Wird bei der Entwicklung von diagnostischen Tests und therapeutischen Formulierungen eingesetzt.

Wirkmechanismus

KKI-5-Acetat übt seine Wirkungen aus, indem es an die aktive Stelle von Serinproteasen bindet, speziell Kallikrein und Plasmin. Diese Bindung hemmt die proteolytische Aktivität dieser Enzyme und verhindert die Spaltung ihrer jeweiligen Substrate. Die Hemmung von Kallikrein und Plasmin kann zu einer Verringerung von Entzündungen und Tumorzellinvasion führen .

Analyse Chemischer Reaktionen

Types of Reactions

KKI-5 acetate primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, depending on the functional groups present in the peptide sequence .

Common Reagents and Conditions

Peptide Bond Formation: Common reagents include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Hydrolysis: Acidic or basic conditions can be used to hydrolyze peptide bonds.

Oxidation: Reagents like hydrogen peroxide or performic acid can be used.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Major Products

The major products formed from these reactions include the desired peptide sequence, along with potential side products such as truncated peptides or peptides with modified side chains .

Wissenschaftliche Forschungsanwendungen

KKI-5 acetate has a wide range of scientific research applications:

Chemistry: Used as a tool to study enzyme kinetics and inhibition.

Biology: Investigated for its role in inhibiting proteases involved in various physiological processes.

Medicine: Explored for its potential as an anticancer agent and treatment for angioedema.

Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

Wirkmechanismus

KKI-5 acetate exerts its effects by binding to the active site of serine proteases, specifically kallikrein and plasmin. This binding inhibits the proteolytic activity of these enzymes, preventing the cleavage of their respective substrates. The inhibition of kallikrein and plasmin can lead to reduced inflammation and tumor cell invasion .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sivelestat-Natrium-Tetrahydrat: Ein weiterer Serinprotease-Inhibitor, der auf neutrophile Elastase abzielt.

Alvelestat: Hemmt neutrophile Elastase und wird auf sein Potenzial zur Behandlung der chronisch obstruktiven Lungenerkrankung (COPD) untersucht.

PMSF (Phenylmethylsulfonylfluorid): Ein Breitband-Serinprotease-Inhibitor, der in verschiedenen biochemischen Assays verwendet wird.

Einzigartigkeit

KKI-5-Acetat ist einzigartig in seiner spezifischen Hemmung von Kallikrein und Plasmin, wodurch es besonders nützlich ist, um die Rollen dieser Enzyme in physiologischen und pathologischen Prozessen zu untersuchen. Seine potenziellen Antikrebs- und entzündungshemmenden Eigenschaften unterscheiden es weiter von anderen Serinprotease-Inhibitoren .

Eigenschaften

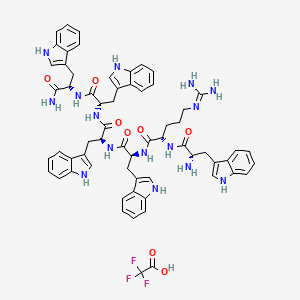

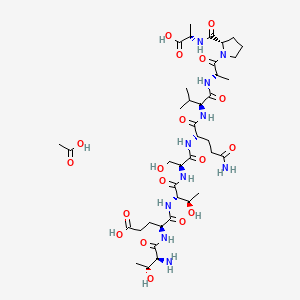

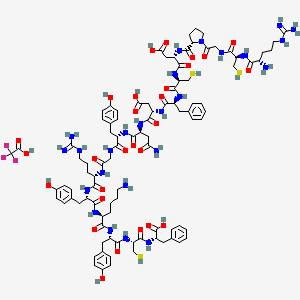

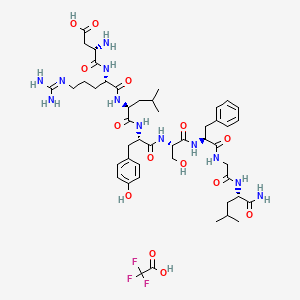

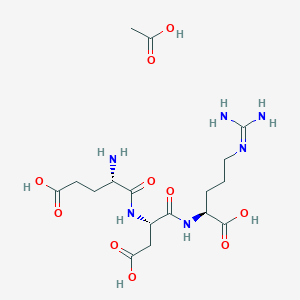

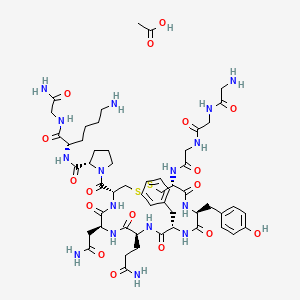

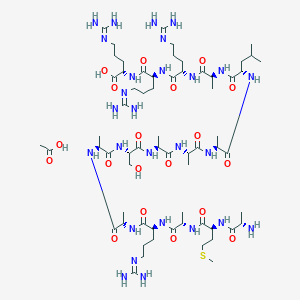

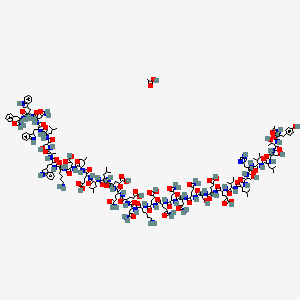

Molekularformel |

C37H59N11O11 |

|---|---|

Molekulargewicht |

833.9 g/mol |

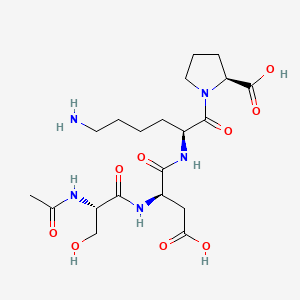

IUPAC-Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide |

InChI |

InChI=1S/C35H55N11O9.C2H4O2/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48;1-2(3)4/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40);1H3,(H,3,4)/t22-,23-,24-,25-,26-,28-;/m0./s1 |

InChI-Schlüssel |

KPULUCNKIAONJG-FBOHXFPGSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C.CC(=O)O |

Kanonische SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C.CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetic acid;(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid](/img/structure/B10825593.png)

![acetic acid;2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B10825610.png)